DBCO-Sulfo-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

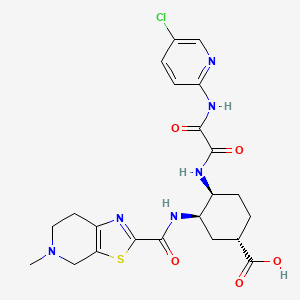

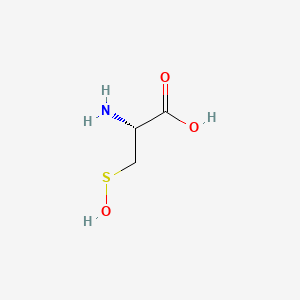

DBCO-Sulfo-NHS Ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers . It is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .

Synthesis Analysis

The synthesis of Sulfo-DBCO-NHS ester mainly involves organic synthesis and bio-orthogonal reactions. The compound is usually prepared with DBCO (dibenzocyclooctyne) and active esters as raw materials, and after a series of reaction processes, the sulfonic acid group is finally introduced . In the bio-orthogonal reaction stage, Sulfo-DBCO-NHS ester can react specifically with amines in cells or on biomolecules to achieve protein modification .Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with an exact mass of 532.09 and a molecular weight of 532.500 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-NHS ester is commonly used in bioconjugation. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis

DBCO-Sulfo-NHS ester is a water-soluble sulfonated reagent containing a DBCO moiety . It can be used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with a DBCO moiety in 100% aqueous buffers .Aplicaciones Científicas De Investigación

Copper-free Click Chemistry

DBCO-Sulfo-NHS ester is used in Copper-free Click Chemistry . This chemistry involves a reaction between azide and alkyne groups to form a stable triazole linkage without the need for a copper catalyst . This makes it a valuable tool in biological research where copper can be toxic .

Modification and Labeling of Biomolecules

DBCO-Sulfo-NHS ester is commonly used for the modification and labeling of biomolecules such as antibodies and proteins . It introduces DBCO groups onto their surfaces, allowing for further chemical reactions .

Conjugation of Peptide Antigens

DBCO-Sulfo-NHS ester serves as a cross-linker to conjugate peptide antigens onto the surface of poly (lactic-co-glycolic acid) (PLGA) nanoparticles . This application is particularly useful in the field of immunology and vaccine development .

Synthesis of Stimuli-Responsive DNA-Gated Nano-sized Metal-Organic Frameworks (NMOFs)

DBCO-Sulfo-NHS ester can be used for the covalent modification of NMOFs with nucleic acids via click chemistry . This results in the synthesis of stimuli-responsive DNA-gated NMOFs . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in biomedical applications .

Water-Soluble Reagent

DBCO-Sulfo-NHS ester is a water-soluble reagent . This property makes it suitable for use in aqueous buffers, expanding its applicability in various biological and chemical reactions .

DBCO-Sulfo-NHS ester can be used for the efficient labeling of primary amine-bearing macromolecules with DBCO moiety . This is particularly useful in the field of bioconjugation, where it enables the attachment of various probes or other molecules to biomolecules .

Direcciones Futuras

DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .

Propiedades

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-Sulfo-NHS ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)